molecular formula C14H10F2N2O B12858525 4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine

4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12858525
M. Wt: 260.24 g/mol
InChI Key: JNNAHIPKMDTSEM-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a difluoromethoxy group and a phenyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the phenyl group to the pyrrolopyridine core.

    Addition of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using reagents like difluoromethyl ethers under specific conditions, often involving base-catalyzed reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the phenyl group or other substituents using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the compound with altered substituents.

    Substitution: New compounds with nucleophilic groups replacing the difluoromethoxy group.

Scientific Research Applications

4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

    4-(Methoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-(Trifluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.

Uniqueness: The presence of the difluoromethoxy group in 4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H10F2N2O

Molecular Weight

260.24 g/mol

IUPAC Name

4-(difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10F2N2O/c15-14(16)19-12-6-7-17-13-10(12)8-11(18-13)9-4-2-1-3-5-9/h1-8,14H,(H,17,18)

InChI Key

JNNAHIPKMDTSEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)OC(F)F

Origin of Product

United States

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